![molecular formula C25H24ClN3O3S B2519093 4-(2-氯苯基)-5-氰基-6-[2-(2-乙基苯胺基)-2-氧代乙基]硫烷基-2-甲基-1,4-二氢吡啶-3-羧酸甲酯 CAS No. 383893-60-5](/img/structure/B2519093.png)

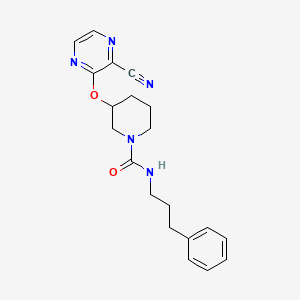

4-(2-氯苯基)-5-氰基-6-[2-(2-乙基苯胺基)-2-氧代乙基]硫烷基-2-甲基-1,4-二氢吡啶-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

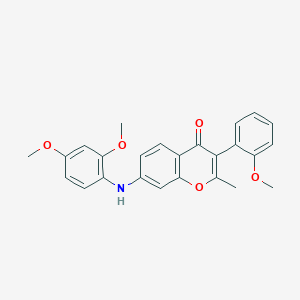

Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H24ClN3O3S and its molecular weight is 482. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- Calcium Channel Blocker : Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate (let’s call it MCCE) belongs to the dihydropyridine class. Like amlodipine, it acts as a calcium channel blocker, inhibiting calcium influx into vascular smooth muscle cells. Researchers investigate its potential for managing hypertension, angina, and other cardiovascular conditions .

- Targeting Cancer Cells : MCCE exhibits cytotoxic effects against cancer cells. Researchers explore its mechanisms of action, including interference with cell cycle progression, induction of apoptosis, and inhibition of tumor growth. Further studies aim to optimize its efficacy and minimize side effects .

- Free Radical Scavenging : MCCE’s sulfur-containing moiety suggests antioxidant potential. It scavenges free radicals, protecting cells from oxidative damage. Additionally, it may modulate inflammatory pathways, making it relevant for conditions like arthritis and neurodegenerative diseases .

- Neuroprotection : MCCE’s unique structure makes it a candidate for neuroprotection. Researchers investigate its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Potential applications include Alzheimer’s disease and Parkinson’s disease .

- Against Bacterial and Fungal Pathogens : MCCE’s cyano group and aromatic rings contribute to its antimicrobial properties. Studies explore its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains. Applications range from wound healing to combating drug-resistant pathogens .

- Prodrug Design : MCCE’s ester functionality allows prodrug design. Researchers modify its structure to enhance solubility, stability, and targeted delivery. By exploiting its lipophilicity, they create formulations for efficient drug transport and release .

Cardiovascular Research

Anticancer Properties

Antioxidant and Anti-inflammatory Activity

Neurological Disorders

Antimicrobial Activity

Drug Delivery Systems

作用机制

Target of Action

1,4-DHP compounds are often used as calcium channel blockers in the treatment of hypertension and angina . They primarily target L-type calcium channels in the heart and vascular smooth muscle cells, reducing calcium influx and thus causing muscle relaxation .

Mode of Action

These compounds bind to the alpha-1 subunit of L-type calcium channels, stabilizing their inactive conformation and preventing calcium ions from entering the cell . This reduces intracellular calcium levels, leading to muscle relaxation and vasodilation .

Biochemical Pathways

The primary pathway affected is the calcium signaling pathway. By blocking calcium influx, these compounds reduce the contractility of the heart and the tone of vascular smooth muscle, leading to a decrease in blood pressure .

Action Environment

Factors like pH, temperature, and the presence of other drugs can influence the action of these compounds. For example, drugs that inhibit the liver enzymes responsible for metabolizing 1,4-DHPs can increase their bioavailability and potency .

属性

IUPAC Name |

methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O3S/c1-4-16-9-5-8-12-20(16)29-21(30)14-33-24-18(13-27)23(17-10-6-7-11-19(17)26)22(15(2)28-24)25(31)32-3/h5-12,23,28H,4,14H2,1-3H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIXVFCFOUMQTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2519012.png)

![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/no-structure.png)

![4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2519017.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)

![Ethyl 4-({[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2519023.png)

![N,4-diisopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2519030.png)

![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2519032.png)